molecular formula C18H21N3O5S B7456230 2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide

2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide

Cat. No. B7456230
M. Wt: 391.4 g/mol
InChI Key: UAULNAJPNHMMAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide, also known as DMSB, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMSB is a small molecule that belongs to the class of benzamides and is known for its ability to inhibit the activity of certain enzymes.

Mechanism of Action

2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide acts as an inhibitor of MMPs by binding to the active site of the enzyme and preventing its activity. MMPs are involved in the degradation of extracellular matrix proteins, which are essential for tissue remodeling and angiogenesis. By inhibiting MMPs, 2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide can prevent the progression of cancer and other diseases that involve tissue remodeling and angiogenesis.
Biochemical and Physiological Effects:
2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, reduce the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells. 2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide has also been found to reduce the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer progression.

Advantages and Limitations for Lab Experiments

2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target enzyme. It is also stable and can be stored for long periods of time. However, 2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide has some limitations as well. It has low solubility in water, which can make it difficult to use in some experiments. It also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the research on 2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide. One potential direction is to study its potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. 2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide has been found to have neuroprotective properties and could potentially be used to treat neurodegenerative diseases. Another potential direction is to develop more potent and selective inhibitors of MMPs based on the structure of 2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide. This could lead to the development of more effective therapies for cancer and other diseases that involve MMP activity.
In conclusion, 2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide acts as an inhibitor of MMPs by binding to the active site of the enzyme and preventing its activity. It has several advantages for lab experiments but also has some limitations. There are several future directions for the research on 2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide, including its potential as a therapeutic agent for neurodegenerative diseases and the development of more potent and selective inhibitors of MMPs.

Synthesis Methods

The synthesis of 2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide involves the reaction of 2-aminobenzamide with 3-(dimethylsulfamoyl)-4-methylaniline in the presence of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). The reaction mixture is then purified using column chromatography to obtain the pure form of 2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide.

Scientific Research Applications

2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide has been extensively studied for its potential as a therapeutic agent in various fields of research. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer progression, angiogenesis, and tissue remodeling. 2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide has also been studied for its potential in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

2-[2-[3-(dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-12-8-9-13(10-16(12)27(24,25)21(2)3)20-17(22)11-26-15-7-5-4-6-14(15)18(19)23/h4-10H,11H2,1-3H3,(H2,19,23)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAULNAJPNHMMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C(=O)N)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[3-(Dimethylsulfamoyl)-4-methylanilino]-2-oxoethoxy]benzamide

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